5-Furan-2-yl-1-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole
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Overview
Description
5-Furan-2-yl-1-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a unique combination of furan, phenyl, thiophene, and pyrazole rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Furan-2-yl-1-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole typically involves the reaction of hydrazine hydrate with chalcones in the presence of ethanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Furan-2-yl-1-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
5-Furan-2-yl-1-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 5-Furan-2-yl-1-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound also contains furan rings and exhibits similar properties.
1-Methylpyrazole-4-boronic acid pinacol ester: Another pyrazole derivative with distinct chemical properties.
Uniqueness
5-Furan-2-yl-1-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole is unique due to its combination of furan, phenyl, thiophene, and pyrazole rings, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
3-(furan-2-yl)-2-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-2-6-13(7-3-1)19-15(16-8-4-10-20-16)12-14(18-19)17-9-5-11-21-17/h1-11,15H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNRXAAMSXEFGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385711 |
Source
|
Record name | 5-Furan-2-yl-1-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20264-77-1 |
Source
|
Record name | 5-Furan-2-yl-1-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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